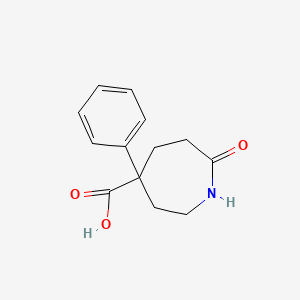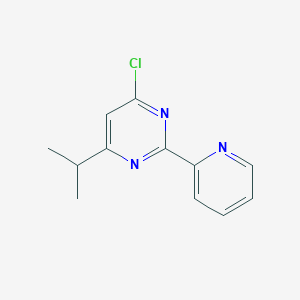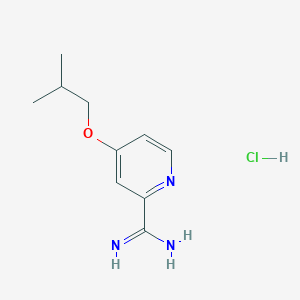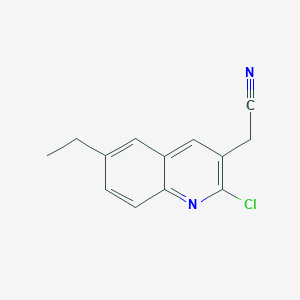![molecular formula C15H11N3 B11876944 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole CAS No. 161331-45-9](/img/structure/B11876944.png)
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole is a heterocyclic compound that features both an indole and an imidazole ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole can be achieved through a multicomponent reaction strategy. One efficient method involves the condensation of 2-aminobenzimidazole, aromatic aldehyde, ammonium acetate, and isatin using ceric ammonium nitrate as a catalyst in aqueous ethanol . This method is advantageous due to its high yield, short reaction time, and environmentally friendly solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts like ceric ammonium nitrate can be scaled up for industrial applications. The focus would be on optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce functional groups like nitro, sulfonyl, or halogen groups.
Scientific Research Applications
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in antiviral therapies, particularly against SARS-CoV-2.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 by binding to the active site and preventing viral replication . The compound’s structure allows it to form stable interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: This compound is structurally similar but lacks the fused imidazole ring.
Imidazo[4,5-b]pyridine: Another fused heterocycle with similar properties but different biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substitution patterns and biological activities.
Uniqueness
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole is unique due to its fused indole and imidazole rings, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and proteins, particularly in antiviral applications, sets it apart from other similar compounds .
Properties
CAS No. |
161331-45-9 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-phenyl-1,4-dihydroimidazo[4,5-b]indole |
InChI |
InChI=1S/C15H11N3/c1-2-6-10(7-3-1)14-17-13-11-8-4-5-9-12(11)16-15(13)18-14/h1-9,16H,(H,17,18) |
InChI Key |
MDWZMUZUQWOKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)

![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)



